molecular formula C14H15N3O2 B1427243 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1184598-04-6

3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1427243
CAS No.: 1184598-04-6
M. Wt: 257.29 g/mol
InChI Key: AVNDYXRFXCXICQ-UHFFFAOYSA-N
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Description

“3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the IUPAC name "3-[(4,6-dimethyl-2-pyrimidinyl)(methyl)amino]benzoic acid" . It has a molecular weight of 257.29 . The compound is in solid form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H15N3O2/c1-9-6-10(2)17-14(16-9)15-8-11-4-3-5-12(7-11)13(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17)" . This indicates the molecular structure of the compound, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Synthesis and Potential Applications:

  • Insecticidal and Antibacterial Potential :

    • A study by Deohate and Palaspagar (2020) details the synthesis of compounds including the 4,6-dimethyl-pyrimidin-2-yl derivatives, demonstrating insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms.
  • DNA Cleavage Activity :

    • The DNA cleavage activity of a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, was studied by Atay et al. (2018). It was observed that this compound does not disrupt DNA structure nor depend on concentration for its activity on pBR 322 plasmid DNA.
  • Crystal Structure and Theoretical Calculations :

    • Research by Ren et al. (2006) focused on the synthesis and crystal structure analysis of a related compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, and included theoretical investigations using various methods.
  • Optical and Electronic Properties :

    • A study by Li et al. (2010) explored the crystal structure, energy band, and optical properties of co-crystals formed between benzoic acid and 4,6-dimethyl-2-aminopyrimidine. This research indicates potential in fluorescence-emitting and ultraviolet radiation absorption.
  • Synthesis for Medicinal Chemistry :

    • The compound was synthesized as part of a study on medicinal chemistry, specifically the creation of pyrimidine derivatives with biological activities, as reported by Leyva-Acuña et al. (2020).
  • Catalytic Reactions of Cu(II) Complexes :

    • The syntheses and catalytic reactions of dinuclear Cu(II) complexes of a related ligand were examined by Ray et al. (2012), showcasing potential applications in styrene, cyclohexene, and cyclooctene epoxidation.
  • Electronic Structure and Optical Properties :

    • Reshak (2015) conducted a theoretical investigation into the electronic structure and optical properties of Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine co-crystals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[[(4,6-dimethylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-6-10(2)17-14(16-9)15-8-11-4-3-5-12(7-11)13(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNDYXRFXCXICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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